molecular formula C18H19N3O B12790363 8-Phenyl-1,2,3,5,6,8-hexahydro-4,7-methano-1,4,7-benzotriazecin-13-one CAS No. 76896-26-9

8-Phenyl-1,2,3,5,6,8-hexahydro-4,7-methano-1,4,7-benzotriazecin-13-one

Katalognummer: B12790363
CAS-Nummer: 76896-26-9
Molekulargewicht: 293.4 g/mol
InChI-Schlüssel: RHKPCZPSRMHZPT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8-Phenyl-1,2,3,5,6,8-hexahydro-4,7-methano-1,4,7-benzotriazecin-13-one is a complex organic compound with a unique structure that includes a benzotriazecin ring system

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 8-Phenyl-1,2,3,5,6,8-hexahydro-4,7-methano-1,4,7-benzotriazecin-13-one typically involves multiple steps, starting from readily available starting materialsCommon reagents used in the synthesis include amines, aldehydes, and various catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to improve yield and purity, as well as implementing cost-effective and environmentally friendly processes.

Analyse Chemischer Reaktionen

Types of Reactions

8-Phenyl-1,2,3,5,6,8-hexahydro-4,7-methano-1,4,7-benzotriazecin-13-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.

Wissenschaftliche Forschungsanwendungen

8-Phenyl-1,2,3,5,6,8-hexahydro-4,7-methano-1,4,7-benzotriazecin-13-one has several scientific research applications:

Wirkmechanismus

The mechanism of action of 8-Phenyl-1,2,3,5,6,8-hexahydro-4,7-methano-1,4,7-benzotriazecin-13-one involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to its observed effects. The exact molecular targets and pathways involved are still under investigation, but they may include enzymes and receptors that play key roles in cellular processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

8-Phenyl-1,2,3,5,6,8-hexahydro-4,7-methano-1,4,7-benzotriazecin-13-one is unique due to its benzotriazecin ring system and the presence of a phenyl group

Eigenschaften

CAS-Nummer

76896-26-9

Molekularformel

C18H19N3O

Molekulargewicht

293.4 g/mol

IUPAC-Name

2-phenyl-1,9,12-triazatricyclo[10.2.1.03,8]pentadeca-3,5,7-trien-15-one

InChI

InChI=1S/C18H19N3O/c22-18-20-11-10-19-16-9-5-4-8-15(16)17(21(18)13-12-20)14-6-2-1-3-7-14/h1-9,17,19H,10-13H2

InChI-Schlüssel

RHKPCZPSRMHZPT-UHFFFAOYSA-N

Kanonische SMILES

C1CN2CCN(C2=O)C(C3=CC=CC=C3N1)C4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.